molecular formula C16H21NO2 B1210282 Dexpropranolol CAS No. 5051-22-9

Dexpropranolol

Cat. No. B1210282
CAS RN: 5051-22-9
M. Wt: 259.34 g/mol
InChI Key: AQHHHDLHHXJYJD-CQSZACIVSA-N
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Description

Synthesis Analysis

The synthesis of dexpropranolol involves complex chemical reactions that are crucial for obtaining the desired molecular structure. While specific studies on dexpropranolol synthesis are not directly available, research on related compounds, such as dextran derivatives, provides insight into the types of chemical reactions and methodologies that might be involved in synthesizing compounds with similar structures. For example, the synthesis of dextran derivatives includes steps like oxidation, O-alkylation, and graft polymerization, which are common in the synthesis of complex organic compounds (Rogovin et al., 1972).

Molecular Structure Analysis

The molecular structure of dexpropranolol can be analyzed through techniques such as NMR and IR spectroscopy, which provide information about the arrangement of atoms and the presence of functional groups within the molecule. Studies on similar molecules highlight the importance of detailed structural analysis in understanding the compound's potential interactions and properties (S. Shrivastava, D. Jain, P. Trivedi, 2003).

Chemical Reactions and Properties

Dexpropranolol's chemical properties are influenced by its molecular structure, which determines its reactivity and interaction with other molecules. Chemical modifications, such as esterification, can significantly alter these properties, as seen in studies on dextran esters (Ruo-Han Li et al., 2017). Such modifications could be relevant for dexpropranolol in hypothetical applications outside of pharmacology.

Physical Properties Analysis

The physical properties of dexpropranolol, including solubility, melting point, and crystallinity, are crucial for its handling and potential use in various scientific applications. These properties can be assessed through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which provide insights into the compound's behavior under different conditions. Studies on the physical properties of related compounds, such as dextran nanoparticles, offer a perspective on how dexpropranolol's physical properties might be characterized (Iga Wasiak et al., 2016).

Chemical Properties Analysis

The chemical properties of dexpropranolol, including its reactivity, stability, and interaction with other chemical species, are fundamental to understanding its potential applications in non-pharmacological contexts. While specific data on dexpropranolol is limited, studies on the modification of dextran using click-chemistry approaches provide valuable insights into the types of chemical modifications and interactions that could be relevant for understanding dexpropranolol's chemical behavior (Nikolaos Pahimanolis et al., 2010).

Scientific Research Applications

  • Scientific Field: Endocrinology

    • Dexpropranolol is used in the treatment of thyrotoxicosis . Thyrotoxicosis is a condition characterized by the overproduction of thyroid hormone. Dexpropranolol helps to control the symptoms of this condition by blocking the effects of thyroid hormones on the body .
  • Scientific Field: Dermatology

    • Dexpropranolol has been used in the treatment of capillary hemangiomas . Capillary hemangiomas are benign tumors that are made up of small blood vessels. Dexpropranolol helps to reduce the size of these tumors by blocking the growth of blood vessels .
  • Scientific Field: Gastroenterology

    • Dexpropranolol has been used in the treatment of portal hypertension . Portal hypertension is a condition characterized by increased blood pressure within the portal venous system, which can lead to complications such as variceal bleeding. Dexpropranolol helps to reduce the portal pressure and thus prevent these complications .

properties

IUPAC Name

(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHHHDLHHXJYJD-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045304
Record name Dexpropranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexpropranolol

CAS RN

5051-22-9, 13071-11-9
Record name (+)-Propranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5051-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexpropranolol [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexpropranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03322
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Record name Dexpropranolol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dexpropranolol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.409
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Record name (R)-[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride
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Record name DEXPROPRANOLOL
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG6KY07UD7
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Synthesis routes and methods I

Procedure details

40.0 g of N-pyrrolidone, 20.0 g of propranolol HCl and 20.0 g of polyvinylpyrrolidone with a K value of 90 are dissolved in 40.0 g of demineralized water. This solution is incorporated into 333.3 g of 30% strength polyvinyl acetate dispersion of the invention while stirring. A 200 μm knife is used to spread this mixture onto a 40 μm-thick polyester sheet, which is then dried at 60° C. The spreading process is repeated once more to increase the layer thickness. After covering the polymer layer with a siliconized released liner it is possible to punch out any desired shapes.
Name
N-pyrrolidone
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
polyvinylpyrrolidone
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
90
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
solvent
Reaction Step One
[Compound]
Name
polyvinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.55 ml of (1-methylethyl)amine (0.0297 mol) are mixed with 1.25 ml of H2O and the mixture is then stirred with 5 g of 1-(1-naphthyloxy)-2,3-epoxypropane (0.0249 mol) and reacted at room temperature for 23 hours.
Quantity
2.55 mL
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 11.5 parts of 1-(iso-propyl)-3-azetidinol and 15.8 parts of α-naphthol 0.2 part of 182°- potassium hydroxide was added, and the mixture was heated under nitrogen gas at 160° C. for 20 hours. The reaction mixture was cooled and then extracted with ether. The ether extract was washed with 2N-NaOH aqueous solution and then with water. The liquor was dried over anhydrous sodium sulfate and the solvent was distilled off. The residue was recrystallized for cyclohexane or subjected to distillation under reduced pressure. As a result 19.6 parts of 1-(α-naphthoxy)-3-(isopropylamino)-2-propanol having a melting point of 94°-96° C. and a boiling point of 158°-159° C. under 2.5 mm Hg were obtained. The yield was 76%. The residue of infra-red spectrum analysis of the product are as follows:
[Compound]
Name
11.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

1-(isopropyl)-3-azetidinol and α-naphthol were reacted in the same manner as in Example 6 to form 1-(α-naphthoxy)-3-(iso-propylamino)-2-propanol. Then the propanol was dissolved in anhydrous ether and was converted to a hydrochloride by blowing a hydrochloric acid gas into the resulting solution. As a result 1-(α-naphthoxy)-3-(isopropylamino)-2-propanol hydrochloride melting at 162°-164° C was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
219
Citations
AG Wilson, OG Brooke, HJ Lloyd, BF Robinson - Br Med J, 1969 - bmj.com
… of dexpropranolol (the dextro isomer of propranolol), practolol (ICI 50172), and saline. Dexpropranolol has … Saline and dexpropranolol had no significant effect on exercise time; racemic …
Number of citations: 73 www.bmj.com
JD Fitzgerald, JL Wale, M Austin - European Journal of Pharmacology, 1972 - Elsevier
The effects of cumulative iv doses of the β-blocking drrugs practonol, oxprenolol, sotalol, (±)-propanolol and dexpropranolol upon d P d t , left ventricular strain gauge measurements …
Number of citations: 68 www.sciencedirect.com
R Anderson, G Ramafi, AJ Theron - Biochemical pharmacology, 1996 - Elsevier
We have investigated the effects of the β-adrenoreceptor-blocking agent, propranolol (9–300 μM) on several pro-inflammatory activities of human neutrophils in vitro. Superoxide …
Number of citations: 46 www.sciencedirect.com
R Anderson - South African Medical Journal= Suid-afrikaanse …, 1979 - europepmc.org
Stimulation of normal and abnormal neutrophil motility in vitro by dexpropranolol, metoprolol and sotalol. - Abstract - Europe PMC … Stimulation of normal and abnormal …
Number of citations: 4 europepmc.org
A PLECH, M ZIELINSKI - 1972 - pascal-francis.inist.fr
Other title L'EFFET DU DEXPROPRANOLOL SUR LA REACTIVITE DU LIT VASCULAIRE DES PATTES POSTERIEURES DES RATS ALBINOS SOUMIS A UN REGIME ATHEROGENE …
Number of citations: 0 pascal-francis.inist.fr
PM Dawes, DC Faulkner - British Journal of Pharmacology, 1975 - ncbi.nlm.nih.gov
… All doses are expressed in terms of the salt with the exception of dexpropranolol. … fact that dexpropranolol is as potent as propranolol in blocking uptake of noradrenaline (Foo et al., 1968…
Number of citations: 21 www.ncbi.nlm.nih.gov
EH Herman, P Schein, O Taylor… - Proceedings of the …, 1970 - journals.sagepub.com
… to exert significantly more antiarrhythmic activity than dexpropranolol. In all instances, except … Heart rate was decreased 9-20% by dexpropranolol and 17-41 % by racemic propranolol. …
Number of citations: 8 journals.sagepub.com
SA Steenen, AJ Van Wijk… - Journal of …, 2016 - journals.sagepub.com
The effects of propranolol in the treatment of anxiety disorders have not been systematically evaluated previously. The aim was to conduct a systematic review and meta-analysis of …
Number of citations: 255 journals.sagepub.com
JD Fitzgerald, SR O'DONNELL - British Journal of …, 1971 - Wiley Online Library
4‐Hydroxypropranolol, a metabolite produced after oral administration of propranolol, has been shown to be a β‐adrenoceptor blocking drug. It is of similar potency to propranolol in …
Number of citations: 185 bpspubs.onlinelibrary.wiley.com
T Thai, CY Wang, CY Chang, JD Brown - Journal of Clinical Medicine, 2019 - mdpi.com
Concerns about the effects of propranolol on the central nervous system (CNS) in the infantile hemangioma (IH) population have been raised. We conducted a meta-analysis of the CNS …
Number of citations: 25 www.mdpi.com

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